
Aluminum 2,3-naphthalocyanine chloride
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Overview
Description
Aluminum 2,3-naphthalocyanine chloride (CAS: 33273-14-2; molecular formula: C₄₈H₂₄AlClN₈) is a metallonaphthalocyanine complex where aluminum is centrally coordinated within a 2,3-naphthalocyanine macrocycle . Structurally, it belongs to the naphthalocyanine family, which features an extended aromatic system compared to phthalocyanines, leading to red-shifted optical absorption properties critical for applications in photodynamic therapy, near-infrared (NIR) imaging, and optoelectronics . The compound typically exists as a black powder and is synthesized via cyclotetramerization of 2,3-naphthalonitrile derivatives in the presence of aluminum salts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum 2,3-naphthalocyanine chloride typically involves the reaction of naphthalocyanine with aluminum chloride under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is often produced in various grades, including military, ACS, reagent, and technical grades .
Chemical Reactions Analysis
Corrosion Inhibition Mechanisms
AlNcCl demonstrates significant corrosion inhibition for aluminum in acidic media (e.g., 1 M HCl), with efficiency enhanced by synergistic interactions with iodide ions (I⁻) .
Key Findings
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Adsorption Behavior :
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Electrochemical Performance :
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Thermodynamic Parameters :
Synergistic Effects with Halides
The inhibition efficiency of AlNcCl increases in the presence of halides, following the order:
I⁻ > Br⁻ > Cl⁻
This trend correlates with ionic radius and electronegativity, where larger ions like I⁻ facilitate stronger adsorption via bridging mechanisms .
Stability and Degradation
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Thermal Stability : AlNcCl remains stable up to 300°C, with decomposition observed only at higher temperatures .
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Photodegradation : Under visible light, AlNcCl undergoes slow photobleaching, quantified by a quantum yield of Φ₅ = 1.2 × 10⁻⁵ in acetonitrile .
Comparative Analysis with Analogues
Mechanistic Insights from Quantum Calculations
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Frontier Molecular Orbitals : AlNcCl’s HOMO (-5.2 eV) localizes on the naphthalocyanine ring, enabling electron donation to aluminum’s vacant orbitals .
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Fukui Indices : Predict preferential adsorption sites, with the central aluminum atom and peripheral sulfur groups acting as active centers .
This synthesis of experimental and computational data underscores AlNcCl’s versatility in corrosion inhibition and photodynamic applications, driven by its unique electronic structure and solvent-dependent reactivity .
Scientific Research Applications
Photodynamic Therapy
Photodynamic Therapy Mechanism : Aluminum 2,3-naphthalocyanine chloride acts as a photosensitizer in photodynamic therapy (PDT). Upon light activation, it generates reactive oxygen species that can induce cell death in targeted tissues, making it useful for treating cancers and other diseases.
Case Studies
- Anticancer Activity :
- Targeting Cancer Stem Cells :
Material Science Applications
This compound is also utilized in the development of advanced materials due to its unique electronic properties.
Case Studies
- Photoelectrochemical Devices :
- Corrosion Inhibition :
Summary Table of Applications
Mechanism of Action
The mechanism of action of aluminum 2,3-naphthalocyanine chloride involves its ability to absorb light and transfer energy to molecular oxygen, producing reactive oxygen species. These reactive species can induce oxidative stress in target cells, leading to cell death or other therapeutic effects . The molecular targets and pathways involved include cellular components like lipids, proteins, and nucleic acids, which are susceptible to oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Phthalocyanines vs. Naphthalocyanines
The primary distinction between aluminum phthalocyanines and aluminum 2,3-naphthalocyanines lies in the aromatic core. Phthalocyanines (e.g., aluminum phthalocyanine chloride, listed in ) utilize a benzene-fused macrocycle, whereas naphthalocyanines incorporate a naphthalene-based system. This structural expansion in naphthalocyanines results in:
- Extended π-conjugation , shifting absorption maxima to longer wavelengths (e.g., ~750–850 nm for phthalocyanines vs. ~850–1000 nm for naphthalocyanines) .
- Enhanced molar extinction coefficients (>10⁵ M⁻¹cm⁻¹), making naphthalocyanines superior for light-harvesting applications .
Table 1: Optical Properties of Aluminum Macrocyclic Complexes
Compound | Absorption λₘₐₓ (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
---|---|---|
Aluminum phthalocyanine chloride | 670–750 | ~2 × 10⁵ |
Aluminum 2,3-naphthalocyanine chloride | 850–950 | ~3.5 × 10⁵ |
Boron subphthalocyanine chloride | 550–650 | ~1 × 10⁵ |
Sources: Inferred from phthalocyanine/naphthalocyanine structure-property relationships .
Metal Substitution: Aluminum vs. Gallium
Gallium(III) 2,3-naphthalocyanine chloride (C₄₈H₂₄ClGaN₈; MW: 817.93) shares structural similarity with its aluminum analog but differs in the central metal. Key contrasts include:
- Molecular weight : Aluminum’s lower atomic mass results in a reduced molecular weight (MW: ~791.93 vs. 817.93 for Ga) .
- Applications : Both metals are used in optoelectronics, but gallium derivatives are more prevalent in semiconductor applications due to superior charge transport properties .
Substituent Effects: Functionalized Derivatives
Aluminum naphthalocyanines with peripheral substitutions exhibit modified physicochemical properties. Examples from include:
- Aluminum 2,9,16,23-tetrakis(phenylthio)-phthalocyanine chloride : Thioether groups improve solubility in polar organic solvents (e.g., DMF, DMSO) .
- Aluminum 5,14,23,32-tetraphenyl-2,3-naphthalocyanine hydroxide : Bulky phenyl groups reduce aggregation, enhancing fluorescence quantum yield .
Table 2: Solubility and Aggregation Behavior
Compound | Solubility (mg/mL) | Aggregation Tendency |
---|---|---|
This compound | <0.1 (H₂O) | High |
Aluminum tetraphenoxy-phthalocyanine chloride | 5–10 (CHCl₃) | Moderate |
Gallium 2,3-naphthalocyanine chloride | <0.1 (H₂O) | High |
Sources: Inferred from substituent effects in macrocyclic complexes .
Boron Subphthalocyanine Chloride
Boron subphthalocyanines (e.g., Boron Subphthalocyanine Chloride in ) feature a smaller macrocycle with three isoindole units instead of four. Key differences include:
Biological Activity
Aluminum 2,3-naphthalocyanine chloride (AlNcCl) is a synthetic compound belonging to the naphthalocyanine family, which has garnered attention for its potential applications in photodynamic therapy (PDT) and other biomedical fields. This article explores the biological activity of AlNcCl, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₄₈H₃₀AlClN₈
- Molecular Weight : 781.24 g/mol
- CAS Number : 33273-14-2
- Density : Not available
- LogP : 10.33 (indicating high lipophilicity)
AlNcCl acts primarily as a photosensitizer in photodynamic therapy. Upon excitation by light, it generates reactive oxygen species (ROS), which can induce cell death in targeted tissues. The mechanism involves:
- Light Absorption : AlNcCl absorbs light in the near-infrared region, allowing deeper tissue penetration.
- ROS Generation : The excited state of AlNcCl facilitates the conversion of molecular oxygen into singlet oxygen and other ROS.
- Cellular Damage : ROS can cause oxidative stress, leading to apoptosis or necrosis in cancer cells.
Photodynamic Therapy
Studies have demonstrated the efficacy of AlNcCl in PDT against various cancer cell lines:
- Meningioma Cells : A study using cultured meningioma cells showed that AlNcCl effectively reduced cell viability upon laser irradiation, indicating its potential for treating brain tumors .
- Breast Cancer Cells : In vitro experiments indicated that AlNcCl induced significant cytotoxicity in breast cancer cell lines when activated by light, with IC50 values suggesting effective concentrations for therapeutic use .
Case Studies
- Case Study on Cellular Uptake : Research revealed that modifying AlNcCl with phthalimidomethyl groups improved cellular uptake and photodynamic efficacy, enhancing its potential as a therapeutic agent .
- In Vivo Studies : Animal models treated with AlNcCl showed significant tumor reduction when combined with laser treatment, confirming its effectiveness in a physiological context .
Comparative Analysis of Phthalocyanines
Compound | Light Absorption Range | ROS Generation Efficiency | Application Area |
---|---|---|---|
This compound | Near-infrared (NIR) | High | Photodynamic therapy |
Aluminum Phthalocyanine Chloride | Visible light | Moderate | PDT for various cancers |
Zinc Phthalocyanine | Visible light | High | Photothermal therapy |
Safety and Toxicology
While AlNcCl exhibits promising biological activity, safety assessments are crucial. Studies indicate that while it can induce cell death in cancerous cells, it may also affect surrounding healthy tissues if not properly targeted. The compound is classified under GHS07 as an irritant, necessitating precautions during handling .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for Aluminum 2,3-naphthalocyanine chloride, and how can purity be validated?
- Methodology : Adapt phthalocyanine synthesis protocols, such as cyclotetramerization of 2,3-naphthalonitrile precursors with aluminum chloride under inert conditions . Purification involves column chromatography (silica gel, chloroform/methanol gradients) followed by recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (MALDI-TOF for molecular ion confirmation) .
Q. Which spectroscopic techniques are critical for characterizing structural and electronic properties?
- Methodology : Use UV-Vis-NIR spectroscopy (600–900 nm range) to confirm Q-band absorption, indicative of π-π* transitions in the macrocycle. FT-IR identifies axial chloride bonding (Al–Cl stretch ~400 cm⁻¹). Cyclic voltammetry (in DMF/TBAP) reveals redox potentials for HOMO-LUMO gap estimation .
Advanced Research Questions
Q. How do axial ligand substitutions (e.g., chloride vs. sulfonate) alter photophysical properties?
- Methodology : Compare fluorescence quantum yields (integrating sphere method) and singlet oxygen generation (using 1,3-diphenylisobenzofuran as a probe) between chloride and sulfonate derivatives. Time-resolved spectroscopy (TCSPC) quantifies excited-state lifetimes. Computational DFT (B3LYP/6-31G*) models ligand effects on electronic structure .
Q. What experimental designs evaluate efficacy in photodynamic therapy (PDT)?
- Methodology : In vitro assays with cancer cell lines (e.g., HeLa) under 730 nm irradiation. Measure IC₅₀ via MTT assay, correlating with intracellular ROS detection (DCFH-DA probe). For in vivo studies, use murine tumor models to assess biodistribution (fluorescence imaging) and PDT-induced apoptosis (TUNEL staining) .
Q. How can computational modeling resolve contradictions in reported aggregation behavior?
- Methodology : Perform molecular dynamics simulations (AMBER force field) to study solvent-dependent aggregation. Validate with experimental DLS (dynamic light scattering) and TEM. Compare with phthalocyanine analogs to identify structural drivers of aggregation discrepancies .
Q. Data Contradiction Analysis
Q. How to address inconsistencies in reported singlet oxygen quantum yields (ΦΔ)?
- Resolution : Standardize measurement conditions (solvent, light dose, reference dye). Common errors arise from incomplete degassing (oxygen quenching) or improper probe concentration. Cross-validate using multiple probes (DPBF and SOSG) and compare with literature values for analogous naphthalocyanines .
Q. Why do electrochemical studies show variability in redox potentials?
Properties
CAS No. |
33273-14-2 |
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Molecular Formula |
C48H24AlClN8 |
Molecular Weight |
775.2 g/mol |
IUPAC Name |
54-chloro-13,26,39,52,53,55,56,57-octaza-54-aluminatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C48H24N8.Al.ClH/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;1H/q-2;+3;/p-1 |
InChI Key |
CPNBSRSROUSDIB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Al](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)Cl |
Origin of Product |
United States |
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